

# N,3-dihydroxybenzamide chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,3-dihydroxybenzamide*

Cat. No.: *B103962*

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## An In-depth Technical Guide to N,3-dihydroxybenzamide

### Core Chemical Properties and Structure

**N,3-dihydroxybenzamide** is a chemical compound belonging to the benzamide class. It is recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its potential therapeutic applications.

### Chemical Identity and Structure

The fundamental structural and identifying information for **N,3-dihydroxybenzamide** is summarized below.

Property	Value
IUPAC Name	N,3-dihydroxybenzamide
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> [1][2]
Molecular Weight	153.14 g/mol [2]
CAS Number	3809-24-5
SMILES	<chem>C1=CC(=CC(=C1)C(=O)NO)O</chem>
InChI	InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-11/h1-4,9,11H,(H,8,10)

The structure of **N,3-dihydroxybenzamide** features a benzene ring substituted with a hydroxyl group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H). This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its ability to chelate the zinc ion within the active site of histone deacetylases.

## Experimental Protocols

### Synthesis of N,3-dihydroxybenzamide

A common synthetic route to **N,3-dihydroxybenzamide** involves the conversion of a carboxylic acid to a hydroxamic acid. A representative protocol is detailed below.

Objective: To synthesize **N,3-dihydroxybenzamide** from a suitable starting material. While a specific protocol for **N,3-dihydroxybenzamide** was not found in the search results, a general procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts from 3-hydroxybenzoic acid.

Materials:

- 3-Hydroxybenzoic acid
- Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)[3]
- Hydroxylamine hydrochloride[4]

- A base such as triethylamine or potassium hydroxide[4]
- Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]

Procedure:

- Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive species.
  - Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.
  - Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]
- Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.
- Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]
- Work-up and Purification:
  - The reaction mixture is typically filtered to remove any solid byproducts (like dicyclohexylurea if DCC was used).[3]
  - The solvent is evaporated under reduced pressure.
  - The crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol and ethyl acetate, to yield pure **N,3-dihydroxybenzamide**. [5]

Characterization: The final product should be characterized by techniques such as IR, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]

## Biological Activity and Mechanism of Action

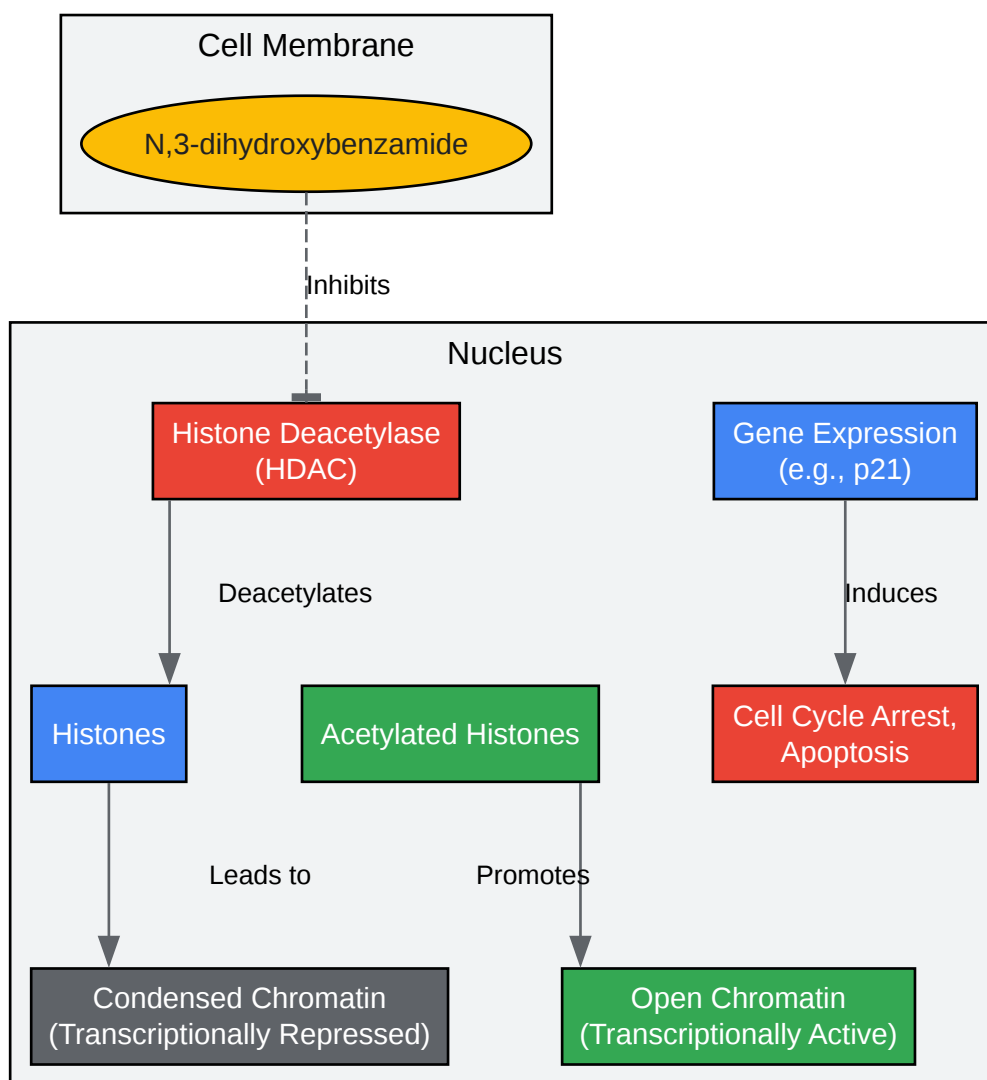
**N,3-dihydroxybenzamide** and its derivatives are primarily investigated for their activity as histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[7]

By inhibiting HDACs, **N,3-dihydroxybenzamide** helps maintain a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]

The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion ( $\text{Zn}^{2+}$ ) in the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]

## Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by **N,3-dihydroxybenzamide** initiates a cascade of events within the cell, primarily affecting gene expression.



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Caption: Signaling pathway of **N,3-dihydroxybenzamide** as an HDAC inhibitor.

## Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantify the inhibitory potential of **N,3-dihydroxybenzamide** against specific HDAC isoforms, a fluorogenic in vitro assay is commonly employed.<sup>[5][10]</sup>

Objective: To determine the IC<sub>50</sub> value of **N,3-dihydroxybenzamide** for a specific HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).<sup>[5]</sup>

## Materials:

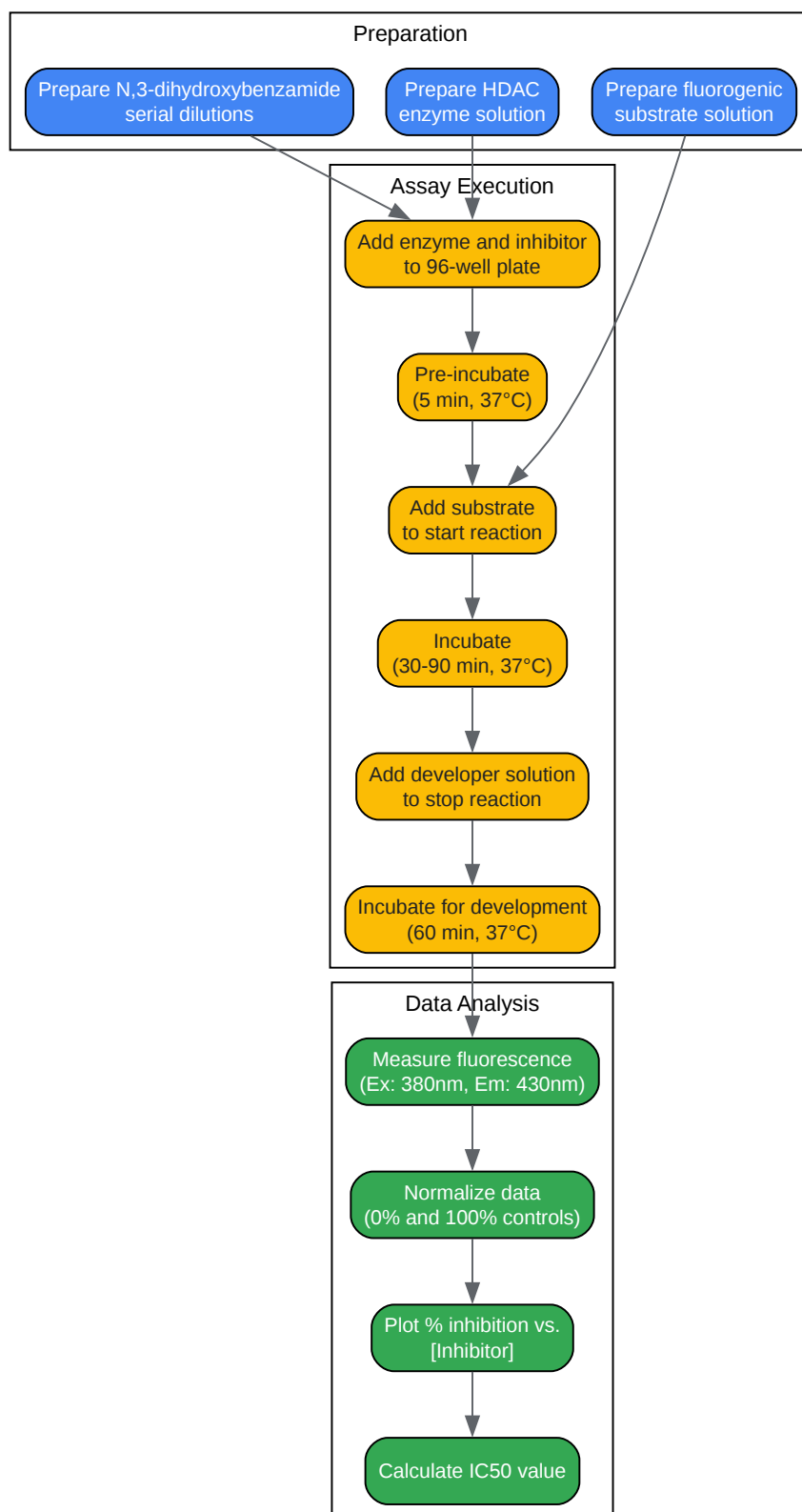
- Recombinant human HDAC enzyme (e.g., HDAC1)[5]
- Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]
- **N,3-dihydroxybenzamide** (inhibitor) at various concentrations
- Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)[5]
- Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to stop the reaction)[5][11]
- 96-well half-area plates[10]
- Fluorescence plate reader[5]

## Procedure:

- Preparation: Prepare serial dilutions of **N,3-dihydroxybenzamide** in assay buffer. Also, prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.
- Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different concentrations of **N,3-dihydroxybenzamide**. [5] Include control wells with no inhibitor (100% activity) and wells with no enzyme (background). [10] Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes at 37°C). [5]
- Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells. [5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme). [5]
- Reaction Termination and Development: Stop the reaction by adding the developer solution. [5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. [11] Allow this development step to proceed for a set time (e.g., 60 minutes at 37°C). [5]

- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Normalize the data with the uninhibited reaction representing 100% activity.
  - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
  - Fit the data to a dose-response curve to determine the  $IC_{50}$  value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

## Experimental Workflow Diagram



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Caption: Workflow for an in vitro HDAC inhibition assay.



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